![molecular formula C18H23N3O3 B2364143 N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952962-51-5](/img/structure/B2364143.png)
N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound with a complex structure It features a pyridazinone core substituted with a methoxyphenyl group and an isopropyl butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, which undergoes a series of reactions to form the pyridazinone core. The isopropyl butanamide side chain is then introduced through amide bond formation. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce a hydroxyl-substituted pyridazinone.
Scientific Research Applications
N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-4-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-isopropyl-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, with the CAS number 952962-51-5, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O3, with a molecular weight of approximately 329.4 g/mol. The structure features a pyridazinone moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H23N3O3 |
Molecular Weight | 329.4 g/mol |
CAS Number | 952962-51-5 |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Janus Kinase (JAK) Inhibition : Some studies have highlighted the role of pyridazinone derivatives in inhibiting JAK enzymes, which are crucial in signaling pathways related to inflammation and immune responses .
- Phosphodiesterase IV (PDE4) Inhibition : Compounds with similar structures have shown significant activity as PDE4 inhibitors. PDE4 is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : Due to its potential PDE4 inhibitory activity, this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Cytotoxicity Studies : Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The specific effects of this compound on cancer cells require further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study focusing on JAK inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against JAK1, suggesting that similar modifications could improve the efficacy of pyridazinone derivatives .
- Another investigation into PDE4 inhibitors demonstrated that specific structural features significantly enhance binding affinity and inhibitory potency, which may also apply to N-isopropyl derivatives.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)19-17(22)5-4-12-21-18(23)11-10-16(20-21)14-6-8-15(24-3)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXNYOUFFPVKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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